molecular formula C22H24ClN3O B2963146 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one CAS No. 890639-39-1

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one

Cat. No.: B2963146
CAS No.: 890639-39-1
M. Wt: 381.9
InChI Key: RVLNJBUGDXERNR-UHFFFAOYSA-N
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Description

The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 1-butylbenzodiazolyl group at the 4-position and a 4-chloro-3-methylphenyl group at the 1-position. Notably, the benzodiazolyl group is a common pharmacophore in kinase inhibitors and receptor modulators, while the chloro-methylphenyl substituent may enhance lipophilicity and target binding .

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-3-4-11-25-20-8-6-5-7-19(20)24-22(25)16-13-21(27)26(14-16)17-9-10-18(23)15(2)12-17/h5-10,12,16H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLNJBUGDXERNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H24ClN3O
  • Molecular Weight : 367.89 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The benzodiazole ring can inhibit enzyme activities by binding to active sites.
  • The chlorophenyl group enhances hydrophobic interactions, which may increase binding affinity.
  • The pyrrolidinone ring facilitates hydrogen bonding with target biomolecules.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance:

  • Compounds similar to the target molecule have shown inhibitory effects on various cancer cell lines, including colon and breast cancer. Specifically, IC50 values in the low nanomolar range have been reported for structurally related compounds .
CompoundCancer TypeIC50 (nM)
CFI-400945Colon Cancer10
Compound 82aMultiple Myeloma0.64

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity:

  • Studies have revealed that benzodiazole derivatives can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This suggests that the compound may be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Antimicrobial Activity

Preliminary research indicates that certain derivatives possess antimicrobial properties:

  • In vitro tests have shown effectiveness against various bacterial strains, suggesting a role in developing new antibiotics .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Antitumor Activity : A study evaluated a series of benzodiazole derivatives for their antitumor efficacy in mouse models. The findings indicated that certain modifications to the benzodiazole structure significantly enhanced anticancer activity, with some compounds achieving complete tumor regression in treated mice .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of related benzodiazole compounds. The results demonstrated marked reductions in inflammatory markers in animal models, supporting the hypothesis that structural modifications could lead to improved therapeutic agents for chronic inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name / Structure Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Pyrrolidin-2-one 4-(1-butylbenzodiazol-2-yl), 1-(4-chloro-3-methylphenyl) Not explicitly reported (inference: kinase inhibition)
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Pyrrolidin-2-one 1-(5-chloro-2-hydroxyphenyl), 4-(oxadiazole) 1.5× antioxidant activity vs. ascorbic acid
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one Pyrrolidin-2-one 1-(5-chloro-2-hydroxyphenyl), 4-(triazole) 1.35× antioxidant activity vs. vitamin C
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Pyrazol-3(2H)-one 4-(benzothiazol-2-yl), 2-phenyl, 1-propynyl Nucleophilic substitution reactivity
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one Pyrrolidin-2-one 4-(chloromethyl), 1-(3-trifluoromethylphenyl) No activity reported (structural analogue)

Key Observations :

  • Heterocyclic Influence : Replacement of the benzodiazolyl group with oxadiazole or triazole (as in ) enhances antioxidant activity, suggesting that electron-rich heterocycles improve radical scavenging.
  • Synthetic Flexibility : The benzothiazole-containing compound demonstrates reactivity toward propargyl bromide, implying that the target compound’s benzodiazolyl group may allow similar derivatization for activity optimization.
Physicochemical Properties
  • Lipophilicity : The butyl chain and chloro-methylphenyl group in the target compound likely confer higher logP values compared to hydroxylated analogues (e.g., ), favoring blood-brain barrier penetration.
  • Melting Points : Benzothiazole derivatives (e.g., ) exhibit melting points >250°C due to planar aromatic systems, whereas the target compound’s flexible butyl chain may reduce crystallinity.

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